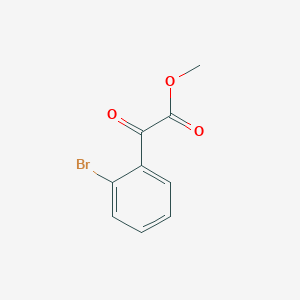

Methyl 2-(2-bromophenyl)-2-oxoacetate

Overview

Description

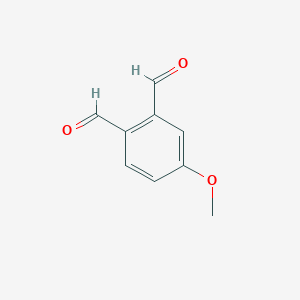

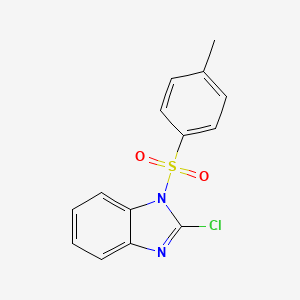

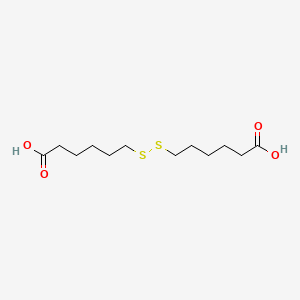

“Methyl 2-(2-bromophenyl)-2-oxoacetate” is a chemical compound with the empirical formula C9H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction .Molecular Structure Analysis

The molecular weight of “this compound” is 229.07 . The SMILES string representation of the molecule is COC(=O)Cc1ccccc1Br .Chemical Reactions Analysis

“this compound” undergoes a base-mediated decarboxylative annulation with ynones, providing a broad range of benzoxepines with high regioselectivity . This reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 229.07 . The compound’s empirical formula is C9H9BrO2 .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate, a derivative of Methyl 2-(2-bromophenyl)-2-oxoacetate, from the ascidian Polycarpa aurata demonstrates its utility in organic synthesis. The reaction employs a Grignard reagent of bromoanisole and dimethyl oxalate, yielding the target compound with a 71.1% efficiency. This process highlights the method's superiority in preparing α-keto esters over other methods due to its higher yield (Zhou Hua-feng, 2007).

Biological Activity

The exploration of novel bromophenol derivatives, including those related to this compound, in the context of biological activity, particularly as potential anticancer and antibacterial agents, is significant. For example, compounds synthesized for their bromophenol content have been tested for brine shrimp cytotoxicity assay, revealing insights into their stability, reactivity, and potential as bioactive molecules (M. N. Ahmed et al., 2016).

Antioxidant and Anticancer Activities

Methylated and acetylated derivatives of natural bromophenols have been synthesized and assessed for their antioxidant and anticancer activities. These studies provide valuable insights into the therapeutic potential of bromophenol derivatives, highlighting their effectiveness in ameliorating oxidative damage and inducing apoptosis in cancer cells, suggesting further investigation into their medicinal properties (Hui Dong et al., 2022).

Environmental and Agricultural Applications

Research on alternatives to methyl bromide, a potent but environmentally harmful pesticide, has led to the examination of this compound derivatives. These studies aim to find safer, more sustainable pest control methods, contributing to integrated pest management strategies that minimize ecological impact (Nikoletta Ntalli & P. Caboni, 2012).

Mechanism of Action

Target of Action

Methyl 2-(2-bromophenyl)-2-oxoacetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in the SM coupling .

Mode of Action

In the SM coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in a base-mediated decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Result of Action

The compound’s action results in the formation of a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . It is also used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the reaction conditions, the presence of a base, and the nature of the other reactants . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

“Methyl 2-(2-bromophenyl)-2-oxoacetate” is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . It is structurally related to Mianserin, an antipsychotic . Therefore, it could potentially be used in the development of new pharmaceutical drugs .

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPBADGYTPFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447325 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122394-38-1 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)

![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)

![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)